Product packaging for Farglitazar(Cat. No.:CAS No. 196808-45-4)

Farglitazar

Cat. No.: B1672056
CAS No.: 196808-45-4
M. Wt: 546.6 g/mol
InChI Key: ZZCHHVUQYRMYLW-HKBQPEDESA-N
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Description

Farglitazar is a phenylalanine derivative.
This compound is an L-tyrosine derived and peroxisome proliferator-activated receptor (PPAR) agonist with hypoglycemic and lipid lowering activity. This compound shows greater selectivity over PPARgamma than PPARalpha. This agent is developed for the treatment of hepatic fibrosis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a non-thiazolidinedione insulin sensitiser and PPARgamma agonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H30N2O5 B1672056 Farglitazar CAS No. 196808-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCHHVUQYRMYLW-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047310
Record name Farglitazar
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URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196808-45-4
Record name Farglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196808-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Farglitazar: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1][2] Developed by GlaxoSmithKline, this compound was investigated as a therapeutic agent for type 2 diabetes and hepatic fibrosis.[1][3] Although its clinical development was ultimately discontinued, the study of this compound has contributed significantly to the understanding of PPARγ agonism and the design of insulin-sensitizing drugs.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for a scientific audience.

Discovery and Development

The discovery of this compound emerged from research into non-thiazolidinedione (TZD) PPARγ agonists. The development of N-(2-benzoylphenyl)-L-tyrosine derivatives led to the identification of a series of potent antihyperglycemic and antihyperlipidemic agents, with this compound being a prominent example. The rationale was to identify compounds with improved potency and selectivity for PPARγ, potentially offering better therapeutic outcomes for type 2 diabetes.

This compound progressed to Phase III clinical trials for type 2 diabetes mellitus and Phase II trials for hepatic fibrosis. However, development was discontinued, in the case of hepatic fibrosis, due to a lack of demonstrated efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activity. It is important to note that values can vary between different experimental setups.

ParameterValueReceptorAssay TypeSource
pKi8.94Human PPARγRadioligand Binding Assay
pEC509.47Human PPARγCell-based Transactivation Assay
Ki132.3 ± 1.13 nMHuman PPARγCompetitive Binding Assay

Table 1: In Vitro Activity of this compound

Synthesis

While the precise, proprietary, step-by-step synthesis protocol for this compound is not publicly available, the scientific literature indicates that it is a derivative of L-tyrosine. The synthesis of analogous N-(2-benzoylphenyl)-L-tyrosine compounds generally involves the coupling of a protected L-tyrosine derivative with a substituted 2-aminobenzophenone moiety, followed by modifications to the tyrosine's phenolic hydroxyl group.

A generalized, representative synthetic workflow for compounds of this class is depicted below. This is an illustrative example and not the specific protocol for this compound.

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product L-Tyrosine L-Tyrosine Protection Protection of Functional Groups L-Tyrosine->Protection e.g., Boc, Ester 2-Aminobenzophenone Derivative 2-Aminobenzophenone Derivative Coupling Amide Bond Formation 2-Aminobenzophenone Derivative->Coupling Protection->Coupling Alkylation Alkylation of Phenolic Hydroxyl Coupling->Alkylation Deprotection Final Deprotection Alkylation->Deprotection This compound This compound Deprotection->this compound

A generalized synthetic workflow for N-(2-benzoylphenyl)-L-tyrosine derivatives.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a selective agonist for PPARγ. PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in several key metabolic processes.

The primary signaling pathway initiated by this compound binding to PPARγ leads to:

  • Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature adipocytes. This increases the capacity for fatty acid uptake and storage in adipose tissue.

  • Insulin Sensitization: By activating PPARγ, this compound enhances insulin sensitivity. This is achieved through the regulation of genes involved in glucose and lipid metabolism, such as those encoding for glucose transporters (e.g., GLUT4) and proteins involved in fatty acid metabolism. The activation of PPARγ in adipocytes is considered sufficient for systemic insulin sensitization.

  • Regulation of Adipokines: PPARγ activation influences the secretion of adipokines, such as increasing adiponectin levels, which has insulin-sensitizing effects, and decreasing the levels of pro-inflammatory cytokines like TNF-α.

G cluster_ligand Ligand Binding cluster_nucleus Nucleus cluster_effects Cellular & Physiological Effects This compound This compound PPARg PPARγ This compound->PPARg binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer forms RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes activates Adipogenesis Adipocyte Differentiation TargetGenes->Adipogenesis Insulin Increased Insulin Sensitivity TargetGenes->Insulin Lipid Lipid Metabolism Regulation TargetGenes->Lipid Adipokines Adipokine Secretion Modulation TargetGenes->Adipokines

Signaling pathway of this compound via PPARγ activation.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are proprietary. However, the following sections describe representative, generalized methodologies for key experiments typically used to characterize PPARγ agonists.

PPARγ Competitive Binding Assay (Representative Protocol)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the PPARγ ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARγ-LBD

  • Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of a known agonist)

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

  • Test compound (this compound) and reference compound (e.g., Rosiglitazone)

  • Microplate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

Methodology:

  • Prepare a series of dilutions of the test compound and reference compound in assay buffer.

  • In a microplate, add the PPARγ-LBD and the fluorescent ligand to each well.

  • Add the diluted test or reference compounds to the wells. Include control wells with no competitor.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.

  • Measure the fluorescence polarization or TR-FRET signal using a microplate reader.

  • A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.

  • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Reagents Prepare PPARγ-LBD, Fluorescent Ligand, and Test Compounds Mix Mix Reagents in Microplate Prepare Reagents->Mix Incubate Incubate at RT Mix->Incubate Read Measure Fluorescence Incubate->Read Calculate Calculate IC50 Read->Calculate

Workflow for a representative PPARγ competitive binding assay.
Cell-Based PPARγ Transactivation Assay (Representative Protocol)

This assay measures the ability of a compound to activate the transcriptional activity of PPARγ in a cellular context.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, CV-1)

  • Expression vector for full-length human PPARγ

  • Reporter vector containing a PPRE linked to a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound (this compound) and reference compound (e.g., Rosiglitazone)

  • Luminometer or spectrophotometer for reporter gene activity measurement

Methodology:

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector.

  • Plate the transfected cells in a microplate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or reference compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase).

  • An increase in reporter gene activity indicates activation of PPARγ.

  • Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Transfect Co-transfect Cells with PPARγ and Reporter Plasmids Plate Plate Transfected Cells Transfect->Plate Treat Treat Cells with Test Compounds Plate->Treat Incubate Incubate Cells Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Gene Activity Lyse->Measure Analyze Calculate EC50 Measure->Analyze

Workflow for a representative cell-based PPARγ transactivation assay.

Conclusion

This compound stands as a significant compound in the exploration of PPARγ agonists for the treatment of metabolic disorders. Although it did not reach the market, the research surrounding its discovery, synthesis, and mechanism of action has provided valuable insights for the field of drug development. Its potent and selective activation of PPARγ underscores the therapeutic potential of targeting this nuclear receptor. The data and methodologies presented in this guide offer a comprehensive technical resource for scientists and researchers working on PPARγ and related metabolic pathways.

References

Farglitazar: A Preclinical Overview of a PPARγ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a member of the nuclear receptor superfamily, PPARγ is a key regulator of glucose and lipid metabolism, making it an attractive target for the treatment of type 2 diabetes mellitus.[3] this compound progressed to Phase III clinical trials for this indication; however, its development was ultimately discontinued.[4] This guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: PPARγ Activation

This compound exerts its therapeutic effects by binding to and activating PPARγ.[1] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional regulation of genes involved in glucose and lipid homeostasis.

Signaling Pathway

The activation of PPARγ by this compound initiates a cascade of molecular events that ultimately modulate gene expression. The diagram below illustrates this signaling pathway.

Farglitazar_PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive Inactive PPARγ This compound->PPARg_inactive binds to & activates CoR Co-repressor Complex PPARg_inactive->CoR bound to RXR_inactive Inactive RXR PPARg_active Activated PPARγ CoR->PPARg_active dissociates from RXR_active RXR PPARg_active->RXR_active PPRE PPRE (on Target Gene) PPARg_active->PPRE binds to RXR_active->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Metabolic_Effects Metabolic Effects (e.g., ↑ Insulin Sensitivity, ↓ Glucose, ↓ Triglycerides) Protein->Metabolic_Effects

Caption: this compound-mediated PPARγ signaling pathway.

Quantitative Preclinical Data

While comprehensive quantitative preclinical data for this compound is not extensively available in the public domain, the following tables summarize the key findings from published studies.

Table 1: In Vitro Potency and Selectivity
ParameterReceptorValueCell LineAssay Type
Selectivity PPARγ vs. PPARα~1,000-foldNot SpecifiedNot Specified
EC50 PPARα>1 µMCV-1Transactivation Assay
EC50 PPARγPotent AgonistCV-1Transactivation Assay

Note: A precise EC50 value for this compound on PPARγ is not consistently reported in the available literature, though it is described as a "potent agonist". For context, similar dual PPARα/γ agonists have reported EC50 values for PPARγ in the low nanomolar range.

Table 2: In Vivo Pharmacodynamic Effects
SpeciesModelTreatmentKey Findings
Rat (Sprague-Dawley) Normal20 mg/kg/dayInduced plasma volume expansion.
Mouse db/db (Type 2 Diabetes Model)Not SpecifiedExpected to reduce hyperglycemia and hypertriglyceridemia, similar to other PPARγ agonists.

Note: Specific quantitative data on the effects of this compound on glucose and triglyceride levels in the db/db mouse model are not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for this compound are not fully published. However, based on studies of similar PPARγ agonists and the available information, the following methodologies are representative of the preclinical evaluation that this compound would have undergone.

PPARγ Ligand Binding Assay (Fluorescence Polarization)

This assay is designed to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Objective: To quantify the binding affinity (Kd or IC50) of this compound to the PPARγ LBD.

Principle: The assay is based on the principle of competitive binding. A fluorescently labeled PPARγ ligand (tracer) is incubated with the PPARγ LBD. The binding of the tracer to the large LBD molecule results in a high fluorescence polarization (FP) signal. When an unlabeled ligand like this compound is added, it competes with the tracer for binding to the LBD, causing the tracer to be displaced. The displaced, freely rotating tracer results in a decrease in the FP signal.

Generalized Protocol:

  • Reagents: Purified recombinant human PPARγ LBD, a fluorescently labeled PPARγ ligand (e.g., a fluorescein-tagged agonist), assay buffer, and this compound at various concentrations.

  • Procedure: a. In a microplate, combine the PPARγ LBD and the fluorescent tracer at optimized concentrations. b. Add this compound at a range of concentrations to the wells. c. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The IC50 value, the concentration of this compound that displaces 50% of the fluorescent tracer, is calculated by fitting the data to a sigmoidal dose-response curve.

FP_Assay_Workflow cluster_assay_prep Assay Preparation cluster_incubation Binding Incubation cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - PPARγ LBD - Fluorescent Tracer - this compound dilutions Mix Mix PPARγ LBD, Tracer, and this compound in microplate Reagents->Mix Incubate Incubate to reach equilibrium Mix->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Calculate IC50 Read_FP->Analyze

Caption: Workflow for a Fluorescence Polarization (FP) based binding assay.
In Vivo Efficacy Study in db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, making it a standard model for evaluating the efficacy of anti-diabetic compounds.

Objective: To assess the in vivo efficacy of this compound in improving glycemic control and lipid profiles.

Generalized Protocol:

  • Animals: Male db/db mice and their lean littermates (as controls) are used. Animals are typically acclimated for at least one week before the study begins.

  • Treatment: this compound is formulated in a suitable vehicle and administered orally (e.g., by gavage) once daily for a specified duration (e.g., 14-28 days). A vehicle control group receives the formulation without the active compound.

  • Monitoring: Body weight and food/water intake are monitored regularly. Blood samples are collected at baseline and at various time points throughout the study to measure:

    • Fasting blood glucose

    • Plasma insulin

    • Plasma triglycerides

    • Plasma non-esterified fatty acids (NEFA)

  • Oral Glucose Tolerance Test (OGTT): An OGTT may be performed at the end of the study to assess improvements in glucose disposal.

  • Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle may be collected for analysis of gene expression of PPARγ target genes (e.g., aP2, CD36).

db_db_Mouse_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animals Acclimatize db/db mice Baseline Collect baseline blood samples Animals->Baseline Dosing Daily oral administration of This compound or Vehicle Baseline->Dosing Monitoring Monitor body weight and food/water intake Dosing->Monitoring Blood_Sampling Periodic blood sampling Dosing->Blood_Sampling OGTT Perform Oral Glucose Tolerance Test (OGTT) Blood_Sampling->OGTT Data_Analysis Analyze plasma parameters and gene expression OGTT->Data_Analysis Tissue_Collection Collect tissues for gene expression analysis Tissue_Collection->Data_Analysis

Caption: Generalized workflow for an in vivo efficacy study in db/db mice.

Conclusion

References

Farglitazar Molecular Docking: A Technical Guide to in Silico Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of molecular docking studies involving Farglitazar, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound has been a subject of interest in drug development for its potential in treating metabolic diseases.[1][2] Molecular docking simulations are crucial in understanding the specific interactions between this compound and its target protein, PPARγ, at the molecular level. This guide outlines the signaling pathway of PPARγ activation, a detailed experimental protocol for in silico docking, and a summary of the quantitative data derived from such studies.

Core Concepts: PPARγ Signaling Pathway

This compound exerts its therapeutic effects by activating PPARγ, a ligand-activated transcription factor. The activation of PPARγ follows a well-defined signaling cascade, which ultimately leads to the regulation of gene expression involved in glucose and lipid metabolism.

Upon entering the cell, this compound binds to the Ligand Binding Domain (LBD) of PPARγ, which is located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its activation. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The binding of the heterodimer to PPREs, along with the recruitment of co-activator proteins, initiates the transcription of genes that play critical roles in adipogenesis, lipid metabolism, and insulin sensitization.[3][4][5]

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive Inactive PPARγ This compound->PPARg_inactive Binds to LBD PPARg_active PPARg_active PPARg_inactive->PPARg_active Conformational Change (Activation) RXR_inactive Inactive RXR Heterodimer PPARγ-RXR Heterodimer RXR_inactive->Heterodimer PPARg_active->Heterodimer Heterodimerization Heterodimer_n PPARγ-RXR Heterodimer Heterodimer->Heterodimer_n Translocation PPRE PPRE (DNA) Heterodimer_n->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Coactivators Co-activators Coactivators->PPRE Recruited Metabolic_Regulation Metabolic Regulation (Glucose & Lipid Homeostasis) Gene_Transcription->Metabolic_Regulation Leads to Molecular_Docking_Workflow cluster_preparation 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Results Analysis PDB Retrieve Protein Structure (e.g., PDB: 1FM9) Preprocess_Protein Protein Preprocessing (Add Hydrogens, Assign Charges) PDB->Preprocess_Protein Ligand Prepare Ligand Structure (this compound) Preprocess_Ligand Ligand Preprocessing (Energy Minimization) Ligand->Preprocess_Ligand Grid Define Binding Site & Generate Grid Box Preprocess_Protein->Grid Docking Perform Molecular Docking (e.g., AutoDock Vina) Preprocess_Ligand->Docking Grid->Docking Poses Generate Docked Poses & Binding Scores Docking->Poses Analysis Analyze Interactions (Hydrogen Bonds, Hydrophobic) Poses->Analysis Validation Validate Docking (RMSD Calculation) Poses->Validation Final_Complex Final Protein-Ligand Complex Analysis->Final_Complex Validation->Final_Complex

References

Farglitazar and Adipocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farglitazar (GI262570) is a high-affinity, non-thiazolidinedione (TZD) agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a key regulator of adipogenesis, PPARγ activation is a critical step in the differentiation of preadipocytes into mature, lipid-storing adipocytes. This document provides a comprehensive technical overview of this compound's mechanism of action in promoting adipocyte differentiation, detailed experimental protocols for studying these effects, and a summary of relevant quantitative data. While this compound's clinical development for type 2 diabetes and other conditions was discontinued, it remains a valuable tool in research settings for elucidating the molecular pathways governing adipogenesis and insulin sensitivity.[3][4]

Introduction: this compound and the PPARγ Receptor

This compound is a synthetic, tyrosine-based compound that selectively binds to and activates PPARγ, a nuclear hormone receptor that functions as a ligand-activated transcription factor.[5] PPARγ is predominantly expressed in adipose tissue and plays a master regulatory role in adipocyte differentiation, lipid metabolism, and glucose homeostasis. Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This transcriptional activation drives the complex process of adipogenesis, leading to the development of mature fat cells and influencing systemic insulin sensitivity.

Mechanism of Action in Adipocyte Differentiation

The primary mechanism by which this compound induces adipocyte differentiation is through the potent and selective activation of PPARγ. This activation initiates a cascade of gene expression that transforms undifferentiated preadipocytes into functional, insulin-responsive adipocytes.

Key Molecular Events:

  • Transcriptional Cascade Initiation: this compound-activated PPARγ/RXR heterodimers upregulate the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBPα. PPARγ and C/EBPα create a positive feedback loop, where each enhances the transcription of the other, rapidly amplifying the adipogenic signal.

  • Adipogenic Marker Gene Expression: The transcriptional program activated by this compound includes a suite of genes essential for the adipocyte phenotype. These include genes for fatty acid binding protein 4 (FABP4 or aP2), lipoprotein lipase (LPL), and the fatty acid translocase CD36, which are all involved in lipid uptake and storage.

  • Regulation of Glucose Metabolism: PPARγ activation by this compound influences glucose homeostasis by upregulating the expression of the insulin-responsive glucose transporter type 4 (GLUT4). Increased GLUT4 expression and its translocation to the plasma membrane enhances glucose uptake into adipocytes, a key component of the insulin-sensitizing effect of PPARγ agonists.

  • Adipokine Secretion: The differentiation process culminates in the secretion of various adipokines. This compound, through PPARγ, promotes the expression and secretion of adiponectin, an insulin-sensitizing hormone, while potentially decreasing the expression of pro-inflammatory cytokines.

Signaling Pathway Diagram

Farglitazar_PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound PPARg_inactive PPARγ This compound->PPARg_inactive Enters Cell & Nucleus PPARg_active PPARγ This compound PPARg_inactive->PPARg_active:f1 Binds RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Adipogenesis ↑ Adipocyte Differentiation Gene_Transcription->Adipogenesis Leads to Lipid_Metabolism ↑ Lipid Uptake & Storage Gene_Transcription->Lipid_Metabolism Leads to Glucose_Homeostasis ↑ Insulin Sensitivity (↑ GLUT4, ↑ Adiponectin) Gene_Transcription->Glucose_Homeostasis Leads to

This compound-PPARγ signaling pathway.

Quantitative Data on this compound Activity

Quantitative analysis from in vitro assays demonstrates this compound's profile as a potent PPARγ agonist. The data is often compared with other PPAR agonists to establish relative potency and efficacy.

Table 1: Comparative PPAR Agonist Activity

Compound Target EC₅₀ (nM) Max Activation (Fold Baseline) Selectivity Profile
This compound PPARγ Data not consistently available in public sources Considered a full agonist Predominantly PPARγ
Aleglitazar PPARα 5 7 Dual α/γ
PPARγ 9 26-29
Rosiglitazone PPARγ 245 26-29 Selective PPARγ
Pioglitazone PPARγ 1160 26-29 Selective PPARγ
Muraglitazar PPARα 5680 11 Dual α/γ
PPARγ 243 -
Tesaglitazar PPARα 4780 12 Dual α/γ

| | PPARγ | 3420 | - | |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. Lower values indicate higher potency. Data sourced from comparative molecular profiling studies.

Experimental Protocols for Studying Adipocyte Differentiation

Investigating the effect of this compound on adipogenesis typically involves in vitro culture of preadipocyte cell lines, such as murine 3T3-L1 cells or human Adipose Stromal Cells (ASCs).

General Experimental Workflow

The overall process involves culturing preadipocytes to confluence, inducing differentiation with a hormonal cocktail that includes this compound, maintaining the cells in culture for several days to allow maturation, and finally, assessing the degree of differentiation.

Adipogenesis_Workflow cluster_prep Phase 1: Cell Culture cluster_induction Phase 2: Differentiation Induction cluster_maturation Phase 3: Maturation cluster_analysis Phase 4: Analysis (Day 8-12) A Seed Preadipocytes (e.g., 3T3-L1) B Grow to 100% Confluence (~2 days post-confluence) A->B C Day 0: Add Induction Medium (DMI + this compound) B->C D Day 2: Change to Maintenance Medium (Insulin + this compound) C->D E Replenish Maintenance Medium Every 2 days D->E F Mature Adipocytes Form (Lipid Droplets Visible) E->F G Oil Red O Staining (Lipid Quantification) F->G H qRT-PCR (Gene Expression) F->H I Western Blot (Protein Analysis) F->I

Workflow for in vitro adipocyte differentiation.
Detailed Methodology: 3T3-L1 Adipocyte Differentiation

This protocol outlines a standard method for inducing differentiation in the 3T3-L1 preadipocyte cell line.

Materials:

  • 3T3-L1 preadipocytes

  • Growth Medium: DMEM with 10% Bovine Calf Serum (BCS)

  • Induction Medium (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Maintenance Medium: DMEM with 10% FBS and 10 µg/mL Insulin.

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O Staining Kit

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein extraction and Western Blotting

Procedure:

  • Cell Seeding and Growth:

    • Culture 3T3-L1 cells in Growth Medium at 37°C and 5% CO₂.

    • Seed cells in multi-well plates at a density that allows them to reach 100% confluence.

    • Continue to culture for 2 days post-confluence to ensure growth arrest.

  • Differentiation Induction (Day 0):

    • Aspirate the Growth Medium.

    • Add Induction Medium (DMI) containing the desired concentration of this compound (e.g., 1 nM - 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).

  • Differentiation Maintenance (Day 2 onwards):

    • After 48 hours, gently remove the Induction Medium.

    • Add Maintenance Medium containing this compound at the same concentration as in Step 2.

    • Replenish the Maintenance Medium every 2 days until cells are ready for analysis (typically between Day 8 and Day 12).

Assessment of Adipocyte Differentiation

A. Oil Red O Staining (Lipid Accumulation) This method stains neutral triglycerides and lipids, allowing for visualization and quantification of lipid droplet formation, a hallmark of mature adipocytes.

  • Protocol:

    • Wash differentiated cells twice with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution and incubate for 15 minutes at room temperature.

    • Wash the wells extensively with water to remove unbound dye.

    • For quantification, elute the stain by adding 100% isopropanol to each well and incubating on a shaker for 15 minutes.

    • Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.

B. Quantitative Real-Time PCR (qRT-PCR) (Gene Expression) qRT-PCR is used to measure the relative expression levels of key adipogenic marker genes.

  • Protocol:

    • Harvest cells at desired time points (e.g., Day 0, 4, 8).

    • Isolate total RNA using a suitable kit (e.g., TRIzol or column-based methods).

    • Synthesize cDNA from the RNA template.

    • Perform qRT-PCR using primers specific for target genes. Normalize expression to a stable housekeeping gene (e.g., Actb, Gapdh).

Table 2: Target Genes for qRT-PCR Analysis of Adipogenesis

Gene Symbol Gene Name Function
Pparg Peroxisome proliferator-activated receptor gamma Master regulator of adipogenesis
Cebpa CCAAT/enhancer-binding protein alpha Key adipogenic transcription factor
Fabp4 (aP2) Fatty acid binding protein 4 Intracellular lipid transport
Lpl Lipoprotein lipase Triglyceride hydrolysis and fatty acid uptake
Slc2a4 (GLUT4) Solute carrier family 2 member 4 Insulin-regulated glucose transporter

| Adipoq | Adiponectin | Insulin-sensitizing adipokine |

C. Western Blotting (Protein Expression) Western blotting can be used to confirm that changes in gene expression translate to changes in protein levels, particularly for key signaling molecules.

  • Protocol:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PPARγ, p-Akt, Akt, GLUT4).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound is a potent and selective PPARγ agonist that serves as a powerful tool for inducing and studying adipocyte differentiation in vitro. Its mechanism of action is centered on the activation of the PPARγ/RXR heterodimer and the subsequent transcriptional regulation of a network of genes controlling lipid metabolism, glucose homeostasis, and the adipocyte phenotype. Although its clinical development was halted, the detailed protocols and quantitative frameworks presented here underscore this compound's continued relevance for researchers in metabolism, endocrinology, and drug discovery who seek to understand the fundamental biology of adipose tissue.

References

Methodological & Application

Farglitazar: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory research. The information presented herein is intended to facilitate the accurate and reproducible use of this compound in studies investigating metabolic diseases, inflammation, and other PPARγ-mediated biological processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValue
Molecular Formula C₃₄H₃₀N₂O₅
Molecular Weight 546.61 g/mol
Appearance White to yellow solid
Primary Mechanism of Action Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist

Data Presentation: Effective Concentrations of this compound

The following table summarizes the effective concentrations of this compound reported in various experimental models. These values can serve as a starting point for dose-response studies.

Experimental SystemAssayConcentration/DoseObserved EffectReference
CV-1 CellsPPARγ Activation (Reporter Assay)EC₅₀: 0.34 nMMaximal reporter activity[1]
HEK293 CellsPPARα Activation (Reporter Assay)EC₅₀: 0.321 µMAgonist activityN/A
CV-1 CellsPPARα Activation (Reporter Assay)EC₅₀: 450 nMMaximal reporter activity[1]
Human Clinical TrialChronic Hepatitis C0.5 mg and 1.0 mg dailyInvestigated for antifibrotic effects[2]
Healthy Human SubjectsPharmacokinetic Study10 mg dailyEvaluation of drug interaction[3]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile, polypropylene microcentrifuge tubes for aliquots

Procedure:

  • Pre-warming: Allow the this compound powder and anhydrous DMSO to come to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO per 1 mg of this compound).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If necessary, use an ultrasonic bath for short intervals to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter remains.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility of this compound. Use freshly opened or properly stored anhydrous DMSO.

Preparation of this compound Working Solution for In Vivo Use

This protocol details the preparation of a this compound formulation suitable for administration in animal models. This method uses a co-solvent system to enhance solubility and stability.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes or vials

Procedure:

This protocol is for the preparation of a 1 mL working solution with a final this compound concentration of 5 mg/mL. Volumes can be scaled as needed.

  • Initial Dilution: In a sterile conical tube, add 100 µL of a 50 mg/mL this compound stock solution in DMSO.

  • Addition of Co-solvent 1: Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until the solution is homogeneous.

  • Addition of Surfactant: Add 50 µL of Tween-80 to the solution and mix again by vortexing.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix the final solution gently but thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: It is recommended to prepare this working solution fresh on the day of use. If any precipitation is observed, gentle warming and/or sonication may be used to redissolve the compound.

Mandatory Visualizations

This compound Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for laboratory use.

Farglitazar_Workflow cluster_instock Stock Solution Preparation (In Vitro) cluster_storage Storage cluster_invivo Working Solution Preparation (In Vivo) farg_powder This compound Powder stock_sol 100 mg/mL Stock Solution farg_powder->stock_sol Dissolve dmso Anhydrous DMSO dmso->stock_sol storage_neg20 -20°C (1 month) stock_sol->storage_neg20 storage_neg80 -80°C (6 months) stock_sol->storage_neg80 stock_sol_aliquot Stock Solution Aliquot storage_neg80->stock_sol_aliquot working_sol 5 mg/mL Working Solution stock_sol_aliquot->working_sol Add & Mix peg300 PEG300 peg300->working_sol tween80 Tween-80 tween80->working_sol saline Saline saline->working_sol

This compound Solution Preparation Workflow
This compound Mechanism of Action: PPARγ Signaling Pathway

This diagram illustrates the signaling pathway activated by this compound.

PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) This compound->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-Farglitazar Complex (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Adipogenesis Adipocyte Differentiation Target_Genes->Adipogenesis Glucose_Metabolism ↑ Glucose Uptake Target_Genes->Glucose_Metabolism Lipid_Metabolism ↑ Lipid Metabolism Target_Genes->Lipid_Metabolism Anti_Inflammatory ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Target_Genes->Anti_Inflammatory

References

Farglitazar: Application Notes for Gene Expression Analysis in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farglitazar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] In hepatocytes, the activation of PPARγ by ligands such as this compound modulates the transcription of a host of genes, influencing pathways related to lipogenesis, fatty acid metabolism, and inflammation.[2][3] These application notes provide a comprehensive guide for utilizing this compound to study gene expression in hepatocytes, offering detailed protocols and expected outcomes for researchers in drug development and metabolic disease. Although this compound's clinical development was discontinued, it remains a valuable tool for in vitro and preclinical research to understand the role of PPARγ in liver function and pathology.

Mechanism of Action in Hepatocytes

This compound, as a PPARγ agonist, exerts its effects by binding to and activating PPARγ. This receptor is expressed in hepatocytes, albeit at lower levels than in adipose tissue.[2] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2]

Key hepatic processes influenced by this compound through PPARγ activation include:

  • Lipid Metabolism: PPARγ activation in hepatocytes is known to upregulate genes involved in fatty acid uptake and storage. This includes genes like CD36, which facilitates fatty acid transport across the cell membrane, and Fat-specific protein 27 (FSP27), which is involved in the formation of lipid droplets.

  • Glucose Homeostasis: PPARγ plays a role in regulating glucose metabolism in the liver.

  • Anti-inflammatory Effects: PPARγ activation can antagonize the activity of pro-inflammatory transcription factors such as NF-κB, leading to a downregulation of inflammatory gene expression in hepatocytes.

The signaling cascade initiated by this compound is depicted in the following diagram:

Farglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive PPARγ This compound->PPARg_inactive Binds PPARg_RXR_inactive PPARγ-RXR Heterodimer RXR_inactive RXR PPARg_RXR_active Active PPARγ-RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_active Activation & Translocation PPRE PPRE PPARg_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

Caption: this compound signaling pathway in hepatocytes.

Data Presentation: Expected Gene Expression Changes

Table 1: Upregulated Genes in Human Hepatocytes by PPARγ Agonists

Gene SymbolGene NameFunctionFold Change (Range)
CD36 CD36 Molecule (Thrombospondin Receptor)Fatty acid translocase2.5 - 5.0
FABP4 Fatty Acid Binding Protein 4Intracellular fatty acid transport3.0 - 6.0
LPIN1 Lipin 1Phosphatidate phosphatase, triglyceride synthesis1.5 - 2.5
FSP27 (CIDEC) Cell Death Inducing DFFA Like Effector CLipid droplet formation2.0 - 4.0
ANGPTL4 Angiopoietin Like 4Lipid metabolism, glucose homeostasis4.0 - 8.0

Table 2: Downregulated Genes in Human Hepatocytes by PPARγ Agonists

Gene SymbolGene NameFunctionFold Change (Range)
SAA1 Serum Amyloid A1Inflammatory response-2.0 to -4.0
IL1B Interleukin 1 BetaPro-inflammatory cytokine-1.5 to -3.0
CXCL8 (IL8) C-X-C Motif Chemokine Ligand 8Pro-inflammatory chemokine-1.5 to -2.5

Note: The fold changes are approximate ranges compiled from studies using different selective PPARγ agonists and may vary depending on the experimental conditions, such as cell type (primary hepatocytes vs. cell lines), agonist concentration, and treatment duration.

Experimental Protocols

The following protocols provide a framework for conducting gene expression analysis in primary human hepatocytes treated with this compound.

Experimental Workflow Overview

Experimental_Workflow Hepatocyte_Isolation 1. Primary Human Hepatocyte Culture Farglitazar_Treatment 2. This compound Treatment Hepatocyte_Isolation->Farglitazar_Treatment RNA_Extraction 3. Total RNA Extraction Farglitazar_Treatment->RNA_Extraction QC 4. RNA Quality & Quantity Assessment RNA_Extraction->QC Gene_Expression_Analysis 5. Gene Expression Analysis QC->Gene_Expression_Analysis qPCR qPCR Gene_Expression_Analysis->qPCR Microarray Microarray Gene_Expression_Analysis->Microarray RNA_Seq RNA-Seq Gene_Expression_Analysis->RNA_Seq Data_Analysis 6. Data Analysis & Interpretation qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis

Caption: Workflow for hepatocyte gene expression analysis.

Protocol 1: Culture of Primary Human Hepatocytes
  • Thawing of Cryopreserved Hepatocytes:

    • Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.

    • Centrifuge at 50-100 x g for 5-10 minutes at room temperature to pellet the cells.

    • Gently aspirate the supernatant and resuspend the cell pellet in fresh culture medium.

  • Cell Seeding:

    • Plate the hepatocytes on collagen-coated culture plates at a density of 0.5-1.0 x 10^6 cells/mL.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Allow the cells to attach for 4-6 hours before changing the medium to remove unattached and non-viable cells.

Protocol 2: this compound Treatment
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Treatment of Hepatocytes:

    • After the initial attachment period and medium change, allow the hepatocytes to stabilize for 24-48 hours.

    • Prepare working solutions of this compound by diluting the stock solution in hepatocyte culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 3: Total RNA Extraction
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add a suitable lysis buffer (e.g., TRIzol reagent or buffer from a column-based kit) to the culture plate and incubate for 5 minutes at room temperature to lyse the cells.

  • RNA Isolation:

    • Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., phenol-chloroform extraction for TRIzol or column-based purification).

    • Elute the purified RNA in RNase-free water.

  • DNase Treatment:

    • To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.

Protocol 4: RNA Quality and Quantity Assessment
  • Quantification:

    • Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

  • Purity Assessment:

    • Assess RNA purity by calculating the A260/A280 and A260/A230 ratios. Pure RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.

  • Integrity Assessment:

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for downstream applications like microarray and RNA-Seq.

Protocol 5: Gene Expression Analysis by Quantitative PCR (qPCR)
  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

This compound serves as a specific and potent tool for investigating the role of PPARγ in hepatic gene regulation. The protocols and data presented in these application notes provide a robust framework for researchers to design and execute experiments aimed at elucidating the molecular mechanisms underlying the effects of PPARγ activation in hepatocytes. Such studies are crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.

References

Farglitazar: Application and Protocols for 3T3-L1 Adipocyte Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farglitazar is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of compounds. PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. Activation of PPARγ by agonists like this compound initiates a transcriptional cascade leading to the expression of genes involved in lipid metabolism, glucose uptake, and insulin sensitivity. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model to study adipocyte differentiation. This document provides detailed protocols and application notes for utilizing this compound to induce and study the differentiation of 3T3-L1 preadipocytes.

Mechanism of Action: this compound in Adipogenesis

This compound, like other TZDs, binds to and activates PPARγ. This activation leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes crucial for the adipogenic program.

Key target genes upregulated by this compound-activated PPARγ include:

  • CCAAT/enhancer-binding protein alpha (C/EBPα): Works in concert with PPARγ to drive terminal differentiation.

  • Fatty acid-binding protein 4 (FABP4): Involved in the uptake and transport of fatty acids.

  • Glucose transporter type 4 (GLUT4): Facilitates insulin-stimulated glucose uptake.

  • Lipoprotein lipase (LPL): Hydrolyzes triglycerides in lipoproteins.

  • Adiponectin: An adipokine with insulin-sensitizing and anti-inflammatory properties.

The culmination of these gene expression changes results in the characteristic adipocyte phenotype, including the accumulation of intracellular lipid droplets, increased insulin sensitivity, and the secretion of adipokines.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies of potent PPARγ agonists in 3T3-L1 cells. While specific data for this compound is limited in publicly available literature, its high potency suggests that similar or more pronounced effects can be anticipated.

Table 1: Expected Gene Expression Changes in 3T3-L1 Cells Following this compound Treatment

GeneFold Change (vs. Differentiated Control)Method of Analysis
Pparg2-4 fold increaseRT-qPCR
Cebpa2-5 fold increaseRT-qPCR
Fabp4 (aP2)5-15 fold increaseRT-qPCR
Slc2a4 (GLUT4)3-8 fold increaseRT-qPCR
Adipoq (Adiponectin)4-10 fold increaseRT-qPCR
Lpl3-7 fold increaseRT-qPCR

Table 2: Expected Lipid Accumulation in 3T3-L1 Cells Following this compound Treatment

Treatment GroupFold Change in Lipid Accumulation (vs. Undifferentiated Control)Method of Analysis
Standard Differentiation Cocktail (DMI)8-15 foldOil Red O Staining Quantification
DMI + this compound (1-100 nM)15-30 foldOil Red O Staining Quantification

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Maintenance
  • Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells before they reach 70-80% confluency to maintain their preadipocyte phenotype. Do not allow the cells to become fully confluent during routine passaging.

Protocol 2: this compound-Induced Adipocyte Differentiation of 3T3-L1 Cells

This protocol is adapted from standard 3T3-L1 differentiation protocols with the inclusion of this compound to enhance differentiation efficiency.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound stock solution (in DMSO)

  • Differentiation Medium II (Insulin Medium): DMEM with 10% FBS and 10 µg/mL insulin.

Procedure:

  • Seeding: Seed 3T3-L1 preadipocytes into the desired culture plates (e.g., 6-well or 24-well plates) and grow to confluence in DMEM with 10% BCS.

  • Post-Confluency Arrest: Two days after reaching confluence (Day 0), replace the medium with fresh DMEM containing 10% FBS. This step is crucial for growth arrest.

  • Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I (DMI). For the this compound-treated group, add this compound to the DMI at a final concentration of 1-100 nM. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (DMSO) for the non-Farglitazar group.

  • Induction (Day 2): After two days of incubation, remove the DMI medium and replace it with Differentiation Medium II (Insulin Medium), with or without this compound.

  • Maintenance (Day 4 onwards): After another two days, replace the medium with DMEM containing 10% FBS. Replenish the medium every two days.

  • Maturation: Mature adipocytes, characterized by the presence of visible lipid droplets, are typically observed between days 8 and 12.

Protocol 3: Quantification of Lipid Accumulation by Oil Red O Staining

Materials:

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)

  • Isopropanol (100%)

Procedure:

  • Washing: Gently wash the differentiated 3T3-L1 cells with PBS.

  • Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Washing: Wash the fixed cells twice with distilled water.

  • Staining: Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Imaging: Visualize and capture images of the stained lipid droplets using a microscope.

  • Quantification: To quantify the lipid accumulation, add 100% isopropanol to each well and incubate for 10 minutes to elute the stain. Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer.

Protocol 4: Analysis of Gene Expression by RT-qPCR

Procedure:

  • RNA Extraction: At desired time points during differentiation (e.g., Day 0, 2, 4, 8), harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., Pparg, Fabp4, Slc2a4) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway of this compound in 3T3-L1 Adipocyte Differentiation

Farglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Response This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive Complex) This compound->PPARg_RXR_inactive Binds and Activates PPARg_RXR_active PPARγ-RXR-Farglitazar (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (Fabp4, Glut4, etc.) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Adipogenic Proteins mRNA->Proteins Translation Differentiation Adipocyte Differentiation (Lipid Accumulation, Insulin Sensitivity) Proteins->Differentiation

Caption: this compound activates the PPARγ-RXR pathway to induce adipogenesis.

Experimental Workflow for this compound-Induced 3T3-L1 Differentiation

Differentiation_Workflow cluster_prep Cell Preparation cluster_diff Differentiation Induction cluster_analysis Analysis Seed Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence Seed->Confluence Arrest 2-Day Post-Confluence Growth Arrest Confluence->Arrest Day0 Day 0: Add DMI Medium ± this compound (1-100 nM) Arrest->Day0 Day2 Day 2: Change to Insulin Medium ± this compound Day0->Day2 Day4 Day 4: Change to DMEM + 10% FBS Day2->Day4 Day4_onwards Replenish Medium Every 2 Days Day4->Day4_onwards Day8_12 Day 8-12: Mature Adipocytes Day4_onwards->Day8_12 ORO Oil Red O Staining (Lipid Accumulation) Day8_12->ORO qPCR RT-qPCR (Gene Expression) Day8_12->qPCR

Caption: Workflow for inducing 3T3-L1 differentiation with this compound.

Troubleshooting & Optimization

Technical Support Center: Managing Farglitazar-Induced Edema in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PPARγ agonist farglitazar and encountering drug-induced edema in their animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it cause edema?

This compound (also known as GI262570) is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of drugs. Edema is a known class effect of TZDs.[1][2] The primary mechanisms responsible for this compound-induced edema are:

  • Increased Renal Sodium and Water Reabsorption: this compound activates PPARγ receptors in the distal nephron of the kidney. This activation is thought to stimulate the epithelial sodium channel (ENaC) and the Na,K-ATPase system, leading to increased reabsorption of sodium and, consequently, water retention.[1][2]

  • Increased Vascular Permeability: Some studies on TZDs suggest they may increase vascular permeability, contributing to the movement of fluid from the bloodstream into the surrounding tissues.

Q2: What are the typical signs of this compound-induced edema in animal models?

Researchers should monitor for the following signs of edema/fluid retention:

  • Increased Body Weight: A gradual and significant increase in body weight is a primary indicator of fluid retention.

  • Plasma Volume Expansion: This can be indirectly measured through decreases in hematocrit, hemoglobin, and serum albumin concentrations.[3] Direct measurement of plasma volume can also be performed.

  • Visible Swelling: In some cases, subcutaneous edema may be visible, particularly in the paws or other extremities.

  • Changes in Serum Electrolytes: Small but significant increases in plasma sodium and chloride concentrations and a decrease in plasma potassium concentration have been observed with this compound treatment in rats.

Q3: At what dose of this compound can I expect to see edema in my animal studies?

The dose of this compound that induces edema can vary depending on the animal model and study duration. Based on published studies:

  • A dose of 20 mg/kg/day in male Sprague-Dawley rats was shown to induce plasma volume expansion.

  • A dose of 8 mg/kg, administered orally twice daily (B.I.D.) for 10 days , resulted in volume expansion in conscious rats, as indicated by decreased hematocrit, hemoglobin, and serum albumin.

Researchers should perform dose-response studies to determine the precise threshold for edema induction in their specific model.

Troubleshooting Guide

Issue: Unexpectedly severe or rapid onset of edema.

  • Possible Cause: Animal model sensitivity. Some strains or species may be more susceptible to PPARγ agonist-induced edema. For instance, dogs have been noted to be highly sensitive to some PPARγ agonists.

  • Troubleshooting Steps:

    • Review Dosing Regimen: Double-check calculations and administration protocols to ensure the correct dose is being delivered.

    • Consider a Dose Reduction: If the edema is compromising animal welfare, consider reducing the dose of this compound.

    • Evaluate Animal Strain: If possible, test the compound in a different rodent strain that may be less sensitive.

    • Monitor Renal Function: Assess baseline and on-treatment renal function parameters (e.g., creatinine, BUN) to rule out pre-existing renal impairment that could exacerbate fluid retention.

Issue: Difficulty in quantifying the extent of edema.

  • Possible Cause: Insensitive measurement techniques.

  • Troubleshooting Steps:

    • Employ Multiple Measurement Techniques: Combine body weight measurements with more direct assessments of fluid retention. Refer to the Experimental Protocols section for detailed methods.

    • Establish a Clear Baseline: Ensure accurate baseline measurements are taken for each animal before the start of treatment.

    • Increase Measurement Frequency: More frequent monitoring (e.g., daily body weight) can help in detecting the onset and progression of edema more accurately.

Issue: Confounding factors affecting edema measurement.

  • Possible Cause: Changes in food and water intake, or other compound-related effects.

  • Troubleshooting Steps:

    • Monitor Food and Water Consumption: Track daily food and water intake to distinguish between weight gain from fluid retention and weight gain from increased consumption.

    • Pair-Feeding Studies: Consider a pair-feeding study design where control animals are fed the same amount of food as the this compound-treated group to isolate the effect of the drug on body weight.

Data Presentation

Table 1: Effects of this compound (GI262570) on Plasma Volume and Electrolytes in Sprague-Dawley Rats

ParameterVehicle ControlThis compound (20 mg/kg/day)Significance
Plasma VolumeBaselineExpanded-
Plasma SodiumBaselineIncreasedSignificant
Plasma ChlorideBaselineIncreasedSignificant
Plasma PotassiumBaselineDecreasedSignificant

Data summarized from studies by Chen et al.

Table 2: Indicators of Volume Expansion in Conscious Rats Treated with this compound (GI262570)

ParameterPre-treatmentThis compound (8 mg/kg, B.I.D. for 10 days)Significance (vs. Pre-treatment)
HematocritBaselineDecreasedP < 0.05
HemoglobinBaselineDecreasedP < 0.05
Serum AlbuminBaselineDecreasedP < 0.05

Data summarized from a study by Yang et al.

Experimental Protocols

1. Measurement of Body Weight

  • Objective: To monitor changes in total body mass as an indicator of fluid retention.

  • Methodology:

    • Weigh each animal at the same time each day using a calibrated scale.

    • Record the body weight to the nearest 0.1 gram.

    • Calculate the percentage change in body weight from baseline for each animal.

2. Assessment of Plasma Volume Expansion (Indirect)

  • Objective: To indirectly assess changes in plasma volume by measuring hematocrit, hemoglobin, and serum albumin.

  • Methodology:

    • Collect blood samples from a consistent site (e.g., tail vein, saphenous vein) at baseline and at specified time points during the study.

    • Use appropriate anticoagulants (e.g., EDTA) for hematology measurements.

    • Analyze hematocrit and hemoglobin using an automated hematology analyzer.

    • Separate plasma by centrifugation and measure serum albumin concentration using a clinical chemistry analyzer.

3. Measurement of Paw Volume (Plethysmometry)

  • Objective: To quantify localized edema in the paw.

  • Methodology:

    • Use a plethysmometer, an instrument that measures volume displacement.

    • Gently immerse the animal's paw up to a predetermined anatomical mark (e.g., the lateral malleolus) into the measuring chamber of the plethysmometer.

    • Record the volume of displaced fluid.

    • Take measurements at baseline and at various time points after this compound administration.

    • Calculate the change in paw volume over time.

Visualizations

PPARg_Edema_Pathway cluster_drug Drug Action cluster_kidney Kidney (Distal Nephron) cluster_vasculature Vasculature cluster_outcome Physiological Outcome This compound This compound (PPARγ Agonist) PPARg_Kidney PPARγ Activation This compound->PPARg_Kidney Binds to and activates Vascular_Permeability ↑ Vascular Permeability This compound->Vascular_Permeability Potential effect ENaC_NaK_ATPase ↑ ENaC & Na,K-ATPase Activity PPARg_Kidney->ENaC_NaK_ATPase Upregulates Na_Water_Retention ↑ Sodium & Water Reabsorption ENaC_NaK_ATPase->Na_Water_Retention Plasma_Volume ↑ Plasma Volume Na_Water_Retention->Plasma_Volume Edema Edema / Fluid Retention Vascular_Permeability->Edema Plasma_Volume->Edema Edema_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Edema Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Baseline Baseline Measurements (Body Weight, Blood Parameters) Animal_Model->Baseline Dosing Administer this compound (e.g., 8-20 mg/kg/day) Baseline->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Blood_Collection Periodic Blood Collection Monitoring->Blood_Collection Plethysmometry Paw Volume Measurement (Optional) Monitoring->Plethysmometry Hematology Hematology Analysis (Hematocrit, Hemoglobin) Blood_Collection->Hematology Chemistry Serum Chemistry (Albumin, Electrolytes) Blood_Collection->Chemistry Data_Analysis Analyze Changes from Baseline Hematology->Data_Analysis Chemistry->Data_Analysis Plethysmometry->Data_Analysis Troubleshooting_Logic start Severe/Rapid Edema Observed check_dose Verify Dosing Regimen start->check_dose dose_correct Dose Correct? check_dose->dose_correct recalculate Recalculate and Correct Dose dose_correct->recalculate No check_strain Evaluate Animal Strain Sensitivity dose_correct->check_strain Yes reduce_dose Consider Dose Reduction end Continue with Adjustments reduce_dose->end recalculate->start check_strain->reduce_dose strain_sensitive Strain Known to be Sensitive? check_strain->strain_sensitive consider_alt_strain Consider Alternative Strain strain_sensitive->consider_alt_strain Yes monitor_renal Monitor Renal Function strain_sensitive->monitor_renal No consider_alt_strain->end monitor_renal->end

References

Technical Support Center: Farglitazar Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farglitazar, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Development of this compound was discontinued after Phase III clinical trials for type 2 diabetes due to adverse effects, primarily edema.[1][2] This guide addresses potential challenges researchers may encounter in preclinical and long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[3][4] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in insulin sensitization, adipocyte differentiation, and lipid metabolism.

Q2: Why were long-term clinical studies of this compound and other glitazars challenging?

A2: Long-term studies of this compound and the broader class of thiazolidinediones (TZDs) have been hampered by significant adverse effects. The primary reason for the discontinuation of this compound's development was the observation of edema (fluid retention) in phase-III clinical trials. Other TZDs have been associated with a range of undesirable side effects, including weight gain, bone loss and increased fracture risk (particularly in women), congestive heart failure, and a possible increased risk of myocardial infarction and bladder cancer. These safety concerns have limited the clinical use of this drug class.

Q3: What are the key downstream target genes of PPARγ activation by this compound?

A3: Activation of PPARγ by this compound regulates the expression of numerous genes critical to metabolic processes. Key target genes include those involved in:

  • Lipid Metabolism and Storage: Lipoprotein lipase (LPL), CD36, and Fatty acid binding protein 4 (FABP4).

  • Glucose Metabolism: Glucose transporter type 4 (GLUT4) and Phosphoenolpyruvate carboxykinase (PEPCK).

  • Adipocyte Differentiation: Adiponectin (ADIPOQ) and Uncoupling protein 1 (UCP-1).

  • Inflammation: PPARγ activation can also transrepress pro-inflammatory signaling pathways like NF-κB and AP-1.

Q4: Besides PPARγ, are there other potential off-target effects to consider?

A4: While this compound is a selective PPARγ agonist, some PPARγ ligands can also interact with other receptors. For instance, some thiazolidinediones have been shown to bind to and activate G protein-coupled receptor 40 (GPR40), which can modulate PPARγ signaling. Depending on the downstream signaling cascade activated (e.g., p38 MAPK vs. ERK1/2), this interaction can either enhance or inhibit PPARγ's transcriptional activity. Researchers should consider validating key findings through PPARγ-knockdown or antagonist models to confirm on-target effects.

Troubleshooting Guide

Issue 1: Unexpected fluid retention or edema observed in animal models.

This was the primary dose-limiting toxicity seen in clinical trials. Investigating this phenomenon in a preclinical setting is critical.

Possible Causes & Troubleshooting Steps:

  • Mechanism-based effect: PPARγ agonists are known to cause diuretic-resistant fluid retention. The exact mechanisms are not fully understood but are thought to involve changes in renal function.

  • Cardiovascular Effects: Glitazars as a class have been associated with adverse cardiovascular events, including congestive heart failure, which can manifest as edema.

Suggested Experimental Workflow:

  • Quantify Fluid Status: Implement methods to accurately measure changes in fluid balance.

  • Assess Renal Function: Monitor key indicators of kidney function.

  • Evaluate Cardiac Function: Perform echocardiography to assess structural and functional cardiac parameters.

  • Biomarker Analysis: Measure plasma levels of markers associated with fluid balance and cardiac stress.

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// Edges start -> quantify; start -> renal; start -> cardiac; start -> biomarkers; {quantify, renal, cardiac, biomarkers} -> analysis [style=dashed]; analysis -> conclusion; } caption { label = "Workflow for Investigating Edema in Animal Models."; fontname = "Arial"; fontsize = 10; }

Caption: Workflow for Investigating Edema in Animal Models.

Issue 2: Lack of therapeutic efficacy in a specific disease model (e.g., fibrosis).

This compound was evaluated in a Phase II trial for hepatic fibrosis but failed to show significant antifibrotic activity.

Possible Causes & Troubleshooting Steps:

  • Insufficient Target Engagement: The delivered dose may not be sufficient to achieve the necessary level of PPARγ activation in the target tissue.

  • Disease Model Specifics: The chosen animal model may not fully recapitulate the human disease pathology where PPARγ activation would be beneficial.

  • Complex Pathology: The disease may involve pathways that are not significantly modulated by PPARγ, or compensatory mechanisms may override the therapeutic effect.

Suggested Experimental Workflow:

  • Confirm Target Engagement: Verify that this compound is activating PPARγ in the tissue of interest. This can be done by measuring the expression of known PPARγ target genes.

  • Dose-Response Study: Conduct a study with a range of doses to determine if a therapeutic window exists.

  • Re-evaluate Model: Assess the relevance of the animal model. Does PPARγ expression change during disease progression in this model? Is the pathology dependent on PPARγ-regulated pathways?

  • Combination Therapy: Consider if this compound could be effective in combination with another agent that targets a different pathway involved in the disease.

Data and Protocols

Table 1: Adverse Events Associated with Long-Term Thiazolidinedione (TZD) Use

This table summarizes key adverse events reported in meta-analyses of long-term studies of the TZD class, to which this compound belongs.

Adverse EventPopulationRisk MetricResult (TZD vs. Control)Confidence Interval (95% CI)Reference
Fractures WomenOdds Ratio (OR)2.231.65 - 3.01
Fractures MenOdds Ratio (OR)1.000.73 - 1.39
Pneumonia / LRTI GeneralRelative Risk (RR)1.401.08 - 1.82
Serious Pneumonia / LRTI GeneralRelative Risk (RR)1.391.05 - 1.83
CHF, MI, Stroke, TIA, Death **GeneralRelative Risk (RR)2.621.36 - 5.05

*LRTI: Lower Respiratory Tract Infection. Data from a meta-analysis of studies lasting ≥1 year. **Data specific to Muraglitazar, another dual PPAR agonist, compared to placebo or pioglitazone. CHF: Congestive Heart Failure; MI: Myocardial Infarction; TIA: Transient Ischemic Attack.

Protocol: General Method for Assessing Fluid Retention in Rodent Models

This protocol provides a general framework for assessing fluid status. It should be adapted and optimized for specific experimental needs.

Objective: To non-invasively and quantitatively assess fluid retention in a rodent model following this compound administration.

Materials:

  • Rodent scale (accurate to 0.1g)

  • Bioelectrical Impedance Analysis (BIA) device suitable for small animals

  • Metabolic cages for urine collection

  • ELISA kits for B-type Natriuretic Peptide (BNP) (optional)

Procedure:

  • Acclimatization: Acclimate animals to handling and measurement procedures for at least 3 days prior to the start of the experiment.

  • Baseline Measurements: Before the first dose, record the following for each animal:

    • Body weight.

    • BIA measurement to determine total body water, intracellular, and extracellular fluid volumes. Follow the manufacturer's instructions for probe placement.

    • Place animals in metabolic cages for 24 hours to measure baseline urine output and water intake.

  • Drug Administration: Administer this compound or vehicle control according to the study design (e.g., daily oral gavage).

  • Daily Monitoring: Record body weight daily at the same time each day.

  • Weekly Detailed Assessment: Once per week, repeat the baseline measurement procedures:

    • Record body weight.

    • Perform BIA measurements.

    • Conduct a 24-hour metabolic cage assessment for urine output and water intake.

  • Terminal Blood Collection (Optional): At the end of the study, collect blood to measure plasma BNP levels via ELISA, which can be an indicator of fluid overload and cardiac stress. Also, measure hematocrit, as a decrease can indicate plasma volume expansion.

  • Data Analysis: Compare the changes from baseline in all measured parameters (body weight, BIA values, urine output) between the this compound-treated groups and the vehicle control group.

Signaling Pathway Visualization

PPARγ Signaling Pathway

This compound, as a PPARγ agonist, binds to the PPARγ nuclear receptor. This leads to the formation of a heterodimer with RXR, which then binds to PPREs on DNA to regulate the transcription of genes involved in metabolism and inflammation.

// Edges this compound -> PPARg [label="Binds & Activates"]; PPARg -> Complex; RXR -> Complex; Complex -> PPRE [label="Binds to"]; PPRE -> Transcription [label="Initiates"];

// Invisible edges for layout {rank=same; PPARg; RXR;} } caption { label = "Simplified PPARγ signaling pathway activated by this compound."; fontname = "Arial"; fontsize = 10; }

Caption: Simplified PPARγ signaling pathway activated by this compound.

References

Validation & Comparative

Farglitazar in Focus: A Comparative Analysis of Glitazars in Metabolic Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Farglitazar and other glitazars, a class of drugs targeting the peroxisome proliferator-activated receptor gamma (PPARγ). Due to the discontinuation of this compound's development, direct comparative clinical data is limited. This guide, therefore, synthesizes available preclinical and clinical data for this compound alongside a comprehensive analysis of more extensively studied glitazars like Rosiglitazone and Pioglitazone to provide a valuable reference for metabolic research.

Mechanism of Action: The Central Role of PPARγ

Glitazars, also known as thiazolidinediones (TZDs), exert their therapeutic effects primarily by acting as agonists for PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1] this compound, like other members of this class, binds to and activates PPARγ.[1] This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4]

The primary tissues where PPARγ is highly expressed and mediates its effects are adipose tissue, colon, and macrophages. In adipose tissue, PPARγ activation promotes the differentiation of pre-adipocytes into mature fat cells, which are more efficient at storing fatty acids. This leads to a decrease in circulating free fatty acids, which in turn improves insulin sensitivity in muscle and liver. Additionally, PPARγ activation upregulates the expression of genes involved in glucose uptake, such as GLUT4.

Some glitazars, often referred to as "dual-acting" or "pan-agonists," also exhibit affinity for PPARα, another member of the PPAR family that is primarily involved in fatty acid oxidation. While this compound is primarily classified as a PPARγ agonist, other developmental glitazars like Saroglitazar have shown dual PPARα/γ activity.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Glitazar Glitazar (e.g., this compound) PPARg_inactive Inactive PPARγ Glitazar->PPARg_inactive Binds to PPARg_active Activated PPARγ PPARg_inactive->PPARg_active Activation RXR_inactive Inactive RXR RXR_active Activated RXR RXR_inactive->RXR_active Activation Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation Insulin_Sensitivity ↑ Insulin Sensitivity Proteins->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Proteins->Glucose_Uptake Lipid_Metabolism Modulation of Lipid Metabolism Proteins->Lipid_Metabolism

Figure 1. Simplified signaling pathway of glitazars via PPARγ activation.

Comparative Efficacy and Safety in Metabolic Models

Direct head-to-head clinical trial data for this compound against other glitazars is unavailable due to its discontinuation. However, by examining the extensive data from comparative studies of Rosiglitazone and Pioglitazone, we can establish a baseline for the expected performance of a potent PPARγ agonist.

Glycemic Control

Both Rosiglitazone and Pioglitazone have demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. Meta-analyses have shown comparable reductions in hemoglobin A1c (HbA1c) levels for both drugs.

ParameterRosiglitazonePioglitazoneThis compound (Anticipated)
Change in HbA1c Significant reductionSignificant reductionSignificant reduction
Mechanism PPARγ agonistPPARγ agonistPPARγ agonist

Table 1. Comparison of Glycemic Control Effects.

Lipid Profile

While both Rosiglitazone and Pioglitazone are primarily PPARγ agonists, they exhibit different effects on lipid profiles. Pioglitazone has been shown to have a more favorable impact on lipids, including a reduction in triglycerides and a greater increase in high-density lipoprotein (HDL) cholesterol compared to Rosiglitazone. Rosiglitazone, on the other hand, has been associated with an increase in low-density lipoprotein (LDL) cholesterol. The differential effects on lipid metabolism may be attributed to varying affinities for other PPAR subtypes or off-target effects.

ParameterRosiglitazonePioglitazoneThis compound (Anticipated)
Triglycerides Increase or no significant changeDecreaseLikely similar to other PPARγ agonists, potential for decrease
HDL Cholesterol Modest increaseSignificant increasePotential for increase
LDL Cholesterol IncreaseLess increase than RosiglitazoneEffect unknown, requires preclinical data

Table 2. Comparison of Effects on Lipid Profiles.

Adverse Effects and Discontinuation

A significant concern with the glitazar class has been the risk of adverse cardiovascular events and other side effects. Both Rosiglitazone and Pioglitazone have been associated with an increased risk of congestive heart failure. Meta-analyses have suggested a higher risk of myocardial infarction and all-cause mortality with Rosiglitazone compared to Pioglitazone. These safety concerns led to the discontinuation of several glitazars during development, including this compound, Muraglitazar, and Aleglitazar.

Adverse EffectRosiglitazonePioglitazoneThis compoundOther Discontinued Glitazars
Congestive Heart Failure Increased riskIncreased riskDevelopment discontinuedMuraglitazar: Increased risk
Myocardial Infarction Increased risk compared to PioglitazoneLower risk than Rosiglitazone-Muraglitazar: Increased risk
All-Cause Mortality Increased risk compared to PioglitazoneLower risk than Rosiglitazone--
Edema YesYes-Ragaglitazar: Yes
Weight Gain YesYes-Aleglitazar: Yes

Table 3. Comparison of Key Adverse Effects.

Experimental Protocols

PPARγ Transactivation Assay

This in vitro assay is crucial for determining the agonist activity of a compound on the PPARγ receptor.

Objective: To quantify the ability of a test compound (e.g., this compound) to activate the PPARγ receptor and induce the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transiently transfected with two plasmids:

    • A plasmid expressing a chimeric protein consisting of the ligand-binding domain (LBD) of human PPARγ fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4 (pBIND-PPARγ).

    • A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase (pGRE-LUC).

    • A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (this compound) and a known PPARγ agonist as a positive control (e.g., Rosiglitazone).

  • Luciferase Assay: After an incubation period, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold activation relative to a vehicle control is then calculated for each compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is observed).

PPAR_Transactivation_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Co-transfection of Cells with Plasmids Cell_Culture->Transfection Plasmids Plasmids: - pBIND-PPARγ - pGRE-LUC - pRL-TK (control) Plasmids->Transfection Treatment Treatment with Test Compound & Control Transfection->Treatment Incubation Incubation Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Normalization Data Normalization (Firefly/Renilla) Luciferase_Assay->Data_Normalization Dose_Response Dose-Response Curve & EC50 Calculation Data_Normalization->Dose_Response

Figure 2. Workflow for a PPARγ transactivation assay.
Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard in vivo method for assessing insulin sensitivity in both preclinical and clinical settings.

Objective: To measure the amount of glucose required to maintain a normal blood glucose level (euglycemia) in the presence of high insulin levels (hyperinsulinemia).

Methodology:

  • Catheterization: Two intravenous catheters are inserted. One is for the infusion of insulin and glucose, and the other, typically in a heated hand or foot vein to "arterialize" the venous blood, is for blood sampling.

  • Basal Period: A baseline blood sample is taken to measure fasting glucose and insulin levels.

  • Insulin Infusion: A continuous infusion of insulin is started to raise plasma insulin to a high, constant level.

  • Glucose Infusion and Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of a glucose solution is administered to clamp the blood glucose at a predetermined euglycemic level (typically around 90 mg/dL).

  • Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose being infused equals the amount of glucose being taken up by the body's tissues. This typically takes about 2 hours.

  • Data Analysis: The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is needed to maintain euglycemia in the face of high insulin levels.

Conclusion

While this compound's journey in drug development was halted, the extensive research on other glitazars, particularly Rosiglitazone and Pioglitazone, provides a robust framework for understanding the potential efficacy and safety profile of PPARγ agonists in metabolic models. The key takeaways for researchers are the consistent improvements in glycemic control across the class, the variable and sometimes adverse effects on lipid profiles and cardiovascular outcomes, and the critical importance of thorough preclinical and clinical safety assessments. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of novel compounds targeting the PPAR signaling pathway for the treatment of metabolic diseases.

References

A Researcher's Guide to Validating Farglitazar Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of modern cellular assays to validate the engagement of Farglitazar with its intended molecular target, the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). For researchers in drug development, confirming that a compound binds to its target within the complex environment of a living cell is a critical step in establishing its mechanism of action and advancing it through the discovery pipeline. This compound, a member of the thiazolidinedione (TZD) class of compounds, is a selective PPARγ agonist that was developed for the treatment of type 2 diabetes and other metabolic conditions.[1][2] Validating its interaction with PPARγ in a cellular context provides essential evidence of its on-target activity.

This compound's Mechanism of Action: The PPARγ Signaling Pathway

This compound functions by binding to and activating PPARγ, a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[3][4] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a suite of coactivator proteins, initiating the transcription of genes involved in critical metabolic processes such as adipogenesis, lipid metabolism, and insulin sensitization.[5]

Farglitazar_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Enters Nucleus & Binds/Activates Complex PPARγ-RXR Heterodimer PPARg->Complex Heterodimerizes RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., CD36, aP2) mRNA->Protein Translation Response Metabolic Response (Insulin Sensitization) Protein->Response Leads to

Caption: this compound's PPARγ signaling pathway.

Comparison of Target Engagement Assays

Several distinct methodologies can be employed to confirm and quantify this compound's engagement with PPARγ in cells. These techniques range from direct biophysical measurements of binding to functional readouts of downstream pathway activation. The choice of assay depends on the specific question being addressed, available resources, and desired throughput.

Assay Principle Endpoint Typical Throughput Pros Cons Representative EC50 (Rosiglitazone)
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.Quantification of soluble PPARγ protein (e.g., by Western Blot or ELISA) after heat shock.Low to MediumDirect evidence of target binding in intact cells; Label-free.Lower throughput; Requires a specific antibody for detection.10-100 nM
Luciferase Reporter Assay This compound-activated PPARγ/RXR complex binds to a PPRE sequence driving the expression of a luciferase reporter gene.Luminescence signal proportional to transcriptional activity.HighFunctional readout of target activation; Highly sensitive and quantitative.Indirect measurement of binding; Prone to artifacts from compound interference with luciferase.30-200 nM
Target Gene Expression (qPCR) Measures the mRNA levels of endogenous PPARγ target genes (e.g., CD36, aP2) following this compound treatment.Fold-change in mRNA levels relative to a control.MediumMeasures engagement with endogenous promoter and cellular machinery; High specificity.Downstream effects can be influenced by other pathways; Slower turnaround time.50-500 nM

Experimental Protocols & Workflows

To provide a practical framework, this section details the protocols for two primary assays: the Luciferase Reporter Assay for functional validation and the Cellular Thermal Shift Assay (CETSA) for direct biophysical confirmation of target binding.

PPRE Luciferase Reporter Assay

This assay is a cornerstone for quantifying the potency of PPARγ agonists by measuring their ability to activate gene transcription.

Luciferase_Workflow cluster_workflow Luciferase Reporter Assay Workflow A 1. Co-transfect cells with: - PPARγ Expression Vector - PPRE-Luciferase Reporter Vector - Renilla Control Vector B 2. Incubate cells (24 hours) A->B C 3. Treat cells with this compound or vehicle control (18-24 hours) B->C D 4. Lyse cells to release intracellular contents C->D E 5. Add Luciferase Substrate (Luciferin) D->E F 6. Measure Firefly Luminescence (Signal) E->F G 7. Add Stop & Glo® Reagent to quench signal & activate Renilla F->G H 8. Measure Renilla Luminescence (Control) G->H I 9. Analyze Data: Normalize Firefly to Renilla signal H->I

Caption: Workflow for a dual-luciferase reporter assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well.

    • After 24 hours, co-transfect the cells using a lipid-based transfection reagent. For each well, use a plasmid mix containing:

      • A PPARγ expression vector.

      • A reporter vector with a Firefly luciferase gene downstream of a PPRE sequence.

      • A control vector with a constitutively active promoter (e.g., CMV) driving a Renilla luciferase gene (for normalization).

  • Compound Treatment:

    • 24 hours post-transfection, remove the transfection medium.

    • Add fresh medium containing serial dilutions of this compound or a reference agonist (e.g., Rosiglitazone). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for 18-24 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Remove the medium and wash the cells once with PBS.

    • Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.

    • Using a luminometer with dual injectors, add 100 µL of Luciferase Assay Reagent II (for Firefly) and measure the luminescence.

    • Inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luminescence to normalize for variations in cell number and transfection efficiency.

    • Plot the normalized luminescence values against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement by measuring the increased stability of PPARγ when bound to this compound.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., MCF7, which have endogenous PPARγ expression) to ~80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours in the incubator.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS supplemented with a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.

  • Detection by Western Blot:

    • Measure the total protein concentration of the soluble fraction for each sample.

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PPARγ, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the band intensity against temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement.

References

Safety Operating Guide

Personal protective equipment for handling Farglitazar

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Farglitazar

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available, likely due to its discontinuation in clinical trials. The following guidance is based on best practices for handling potent, non-volatile small molecule compounds in a research laboratory setting and should be supplemented by a risk assessment conducted by qualified personnel at your institution.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a potent PPARγ agonist, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities.

Activity Recommended Personal Protective Equipment
Weighing and Aliquoting Solid Compound - Gloves: Nitrile or other chemically resistant gloves (double-gloving recommended). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Fully buttoned lab coat. - Respiratory Protection: N95-rated respirator or higher, especially if not handled in a fume hood.
Preparation of Stock Solutions - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Body Protection: Fully buttoned lab coat.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Body Protection: Fully buttoned lab coat.
Spill Cleanup - Gloves: Heavy-duty, chemically resistant gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Lab coat (consider a disposable gown). - Respiratory Protection: N95-rated respirator or higher.
Operational and Disposal Plans

Engineering Controls:

  • Primary Containment: All work involving solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate general laboratory ventilation.[2]

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[2] Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing:

    • Use an analytical balance inside the fume hood or a containment enclosure.

    • Handle the compound with a spatula; avoid creating dust.

    • Carefully close the container immediately after use.

  • Dissolving:

    • Add the solvent to the vessel containing the weighed this compound.

    • Cap the vessel securely before mixing or vortexing.

  • Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and dark place as specified by the supplier.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE for cleanup.

    • For small spills, cover with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) and collect into a sealed container for disposal.[3]

    • Clean the spill area with a suitable detergent and water.

Disposal Plan:

  • Solid Waste: Collect all solid this compound waste and contaminated disposable materials (e.g., gloves, bench paper, pipette tips) in a labeled, sealed container for chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4]

Representative Experimental Protocol: PPARγ Reporter Assay

This protocol describes a typical in vitro experiment to measure the activation of the PPARγ receptor by this compound.

Objective: To determine the dose-dependent activation of PPARγ by this compound in a cell-based reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PPARγ expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • DMSO (vehicle)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Cell Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the various concentrations of this compound or DMSO vehicle control.

  • Incubation: Incubate the plate for an additional 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management start Start: Receive this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid Compound ppe->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate solid_waste Dispose of Solid Waste experiment->solid_waste Contaminated Materials liquid_waste Dispose of Liquid Waste experiment->liquid_waste Experimental Solutions doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash end End wash->end solid_waste->end liquid_waste->end

Caption: Workflow for the safe handling of this compound.

PPARg_Signaling_Pathway cluster_extracellular cluster_intracellular This compound This compound (PPARγ Agonist) pparg PPARγ This compound->pparg Binds & Activates complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to DNA transcription Target Gene Transcription ppre->transcription Regulates

Caption: Simplified PPARγ signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.